1-Acetylazetidine-3-sulfonyl chloride
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Overview
Description
1-Acetylazetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO3S and a molecular weight of 197.63 g/mol. It is widely used in various fields of research and industry due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
Polyamines play crucial roles in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Polymers derived from azetidines have been found to have important applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Molecular Mechanism
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the strained four-membered ring of the azetidine, leading to the formation of polyamines .
Metabolic Pathways
Azetidines are known to be used as building blocks for polyamines , which are involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylazetidine-3-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1-acetylazetidine with chlorosulfonic acid under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity . The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Acetylazetidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
1-Acetylazetidine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the development of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-acetylazetidine-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain but different functional groups.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Sulfonyl Chlorides: A class of compounds containing the sulfonyl chloride group, used in various chemical reactions.
Uniqueness: 1-Acetylazetidine-3-sulfonyl chloride is unique due to the combination of the azetidine ring and the sulfonyl chloride group, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
1-acetylazetidine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c1-4(8)7-2-5(3-7)11(6,9)10/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGWSVDSTCQCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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